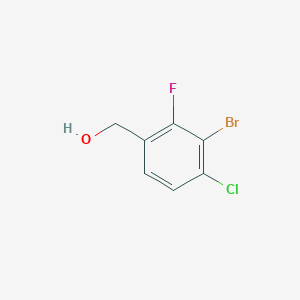

3-Bromo-4-chloro-2-fluorobenzyl Alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-4-chloro-2-fluorobenzyl Alcohol is an organic compound with the molecular formula C7H5BrClFO It is a benzyl alcohol derivative that contains bromine, chlorine, and fluorine substituents on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-2-fluorobenzyl Alcohol typically involves the halogenation of benzyl alcohol derivatives. One common method is the bromination of 4-chloro-2-fluorobenzyl alcohol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation reactions followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-4-chloro-2-fluorobenzyl Alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The halogen substituents can be reduced to form less halogenated derivatives.

Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products Formed

Oxidation: 3-Bromo-4-chloro-2-fluorobenzaldehyde or 3-Bromo-4-chloro-2-fluorobenzoic acid.

Reduction: 3-Chloro-2-fluorobenzyl alcohol or 4-Chloro-2-fluorobenzyl alcohol.

Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

3-Bromo-4-chloro-2-fluorobenzyl alcohol serves as a versatile building block in organic synthesis. Its unique halogen substituents allow for various chemical modifications, making it an essential intermediate in the synthesis of more complex molecules. It can be utilized to produce derivatives with specific biological activities or to create new materials with tailored properties.

Reactions and Mechanisms

The compound can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group, allowing for further functionalization. For instance, it can react with various electrophiles to form ethers or esters, expanding its utility in synthetic pathways .

Medicinal Chemistry

Pharmaceutical Applications

Research indicates that derivatives of this compound may exhibit significant biological activity. Its structure is conducive to the development of pharmaceutical agents targeting various diseases. For example, compounds derived from this alcohol have been explored for their potential as anti-inflammatory and antimicrobial agents .

Case Studies

Several studies have highlighted the effectiveness of related compounds in preclinical trials. For instance, a derivative was evaluated for its inhibitory effects on certain cancer cell lines, demonstrating promising results that warrant further investigation into its therapeutic potential .

Agrochemical Development

Insecticide Intermediates

this compound is noted for its role as an intermediate in the synthesis of insecticides. Its halogenated structure enhances biological activity against pests, making it a valuable component in agricultural chemistry . The synthesis processes often involve straightforward methods that yield high purity products suitable for formulation into active ingredients.

Material Science

Polymer Chemistry

In material science, this compound can act as a monomer or cross-linking agent in polymerization reactions. The presence of halogen groups can impart desirable properties such as increased thermal stability and chemical resistance to the resulting materials. Research into its use in creating advanced composites or coatings is ongoing.

Mécanisme D'action

The mechanism of action of 3-Bromo-4-chloro-2-fluorobenzyl Alcohol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzyl carbon. The presence of multiple halogens can influence the reactivity and selectivity of these reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Bromo-4-chloro-2-fluorobenzene

- 4-Bromo-3-chloro-2-fluorobenzyl alcohol

- 3-Chloro-2-fluorobenzyl bromide

Uniqueness

3-Bromo-4-chloro-2-fluorobenzyl Alcohol is unique due to the combination of bromine, chlorine, and fluorine substituents on the benzene ring. This unique substitution pattern can lead to distinct reactivity and properties compared to other similar compounds.

Activité Biologique

3-Bromo-4-chloro-2-fluorobenzyl alcohol (CAS Number: 1824057-69-3) is an organic compound characterized by its unique structure, which includes a hydroxyl group attached to a benzene ring with three halogen substituents: bromine, chlorine, and fluorine. This combination influences its chemical behavior and biological activity significantly. The following sections provide a detailed examination of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

The molecular formula of this compound is C₇H₅BrClF₁O, and it features the following key properties:

| Property | Value |

|---|---|

| Molecular Weight | 227.47 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Structure | Chemical Structure |

Antimicrobial Properties

Research has indicated that halogenated benzyl alcohols exhibit antimicrobial activity. A study highlighted that compounds with similar structures to this compound demonstrated significant inhibitory effects against various bacterial strains. The presence of halogens often enhances the lipophilicity and reactivity of these compounds, contributing to their antimicrobial efficacy.

Anticancer Potential

Several studies have explored the anticancer potential of halogenated compounds. For instance, a comparative analysis showed that compounds containing bromine and fluorine exhibited higher cytotoxicity against cancer cell lines compared to their non-halogenated counterparts. The mechanism often involves the induction of apoptosis through mitochondrial pathways .

Case Studies

- Study on Anticancer Activity : A research project investigated the effects of various halogenated benzyl alcohols on human cancer cell lines. The results indicated that this compound had an IC50 value lower than that of many known anticancer agents, suggesting potent activity against tumor cells .

- Toxicological Assessment : Another study focused on the toxicological profile of halogenated benzyl alcohols, including this compound. It was found that while the compound showed promising biological activity, it also posed risks at higher concentrations, necessitating careful dosage considerations in therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing appropriate precursors like 3-bromo-4-chlorobenzoic acid.

- Reduction Processes : Converting corresponding ketones or aldehydes under controlled conditions.

The versatility in synthetic pathways allows for the exploration of various derivatives that may enhance or modify biological activities.

Propriétés

IUPAC Name |

(3-bromo-4-chloro-2-fluorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRDPYMNGHIYHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.